ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-3-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-4-20-11(19)6-10(18)7-21-13-15-12-14-8(2)5-9(3)17(12)16-13/h5H,4,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBLBJGLYVWJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN2C(=CC(=NC2=N1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-3-oxobutanoate typically involves the following steps:
Formation of the Triazolo[1,5-a]pyrimidine Core: This can be achieved through the condensation of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions.
Thioether Formation: The triazolo[1,5-a]pyrimidine core is then reacted with an appropriate thiol compound to introduce the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is eco-friendly and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazolo[1,5-a]pyrimidines.
Scientific Research Applications
Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-3-oxobutanoate has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. The triazolo[1,5-a]pyrimidine moiety interacts with the active site of the enzyme, blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared with structurally related derivatives (Table 1), focusing on substituents and functional groups:
Table 1. Structural and Functional Comparisons
Key Observations:
- Core Modifications : Pyroxsulam replaces methyl groups with methoxy substituents on the triazolopyrimidine ring, enhancing electronic effects and ALS inhibition .
- Linkage and Functional Groups : The target compound’s β-ketoester contrasts with pyroxsulam’s sulfonamide and 12b’s carboxylic acid. Esters generally exhibit higher lipophilicity than acids, influencing herbicidal uptake .
- Bioactivity : Pyroxsulam’s ALS inhibition is well-documented, while the target compound’s β-ketoester may confer herbicidal activity through alternative mechanisms, such as disrupting lipid metabolism .
Biological Activity
Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-3-oxobutanoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a triazolo-pyrimidine core with an ethyl ester and a thioether moiety. This structural arrangement is believed to contribute to its diverse biological activities.
Research indicates that compounds with similar triazolo-pyrimidine frameworks can exhibit various pharmacological effects. Notably, they have been studied for their ability to inhibit phosphodiesterase enzymes (PDEs), particularly PDE2. Inhibition of PDE2 leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in cellular signaling pathways related to inflammation and cancer progression.
Antimicrobial and Anticancer Properties
Compounds containing the triazolo-pyrimidine moiety have demonstrated significant antimicrobial , antifungal , and anticancer properties. Specifically, this compound has shown potential as a protozoan proteasome inhibitor , which could be beneficial in treating parasitic diseases such as leishmaniasis.
In vitro studies have indicated that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and halting cell cycle progression. For instance, certain analogs have been tested against MCF-7 breast cancer cells, showing significant cytotoxicity with IC50 values in the low micromolar range .
Enzyme Inhibition
The compound's biological activity may also be linked to its inhibitory effects on specific enzymes. For example, studies have highlighted the inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), suggesting potential applications in managing conditions associated with these enzymes .
Case Studies
Several case studies have explored the effects of triazolo-pyrimidine derivatives on cancer cell lines:
-
MCF-7 Breast Cancer Cells :
- Compound : this compound
- Results : Induced significant cytotoxicity with an IC50 value of approximately 1.23 μM.
- Mechanism : Induction of apoptosis through oxidative stress pathways.
- Hepatocellular Carcinoma (HCC) :
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 4-(6-methyl-[1,2,4]triazolo[3,4-b]pyridin-3-yl)benzoate | Different triazole position | Potential anti-inflammatory activity |
| 7-Amino-[1,2,4]triazolo[3,4-b]pyridine | Lacks ethyl ester group | Known for antiviral properties |
| Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Similar triazole structure | Exhibits significant cytotoxicity against various cancer cells |
Q & A
Basic: What are the common synthetic routes for ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-3-oxobutanoate?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. A representative approach includes:
Core Formation : Condensation of 3-amino-1,2,4-triazole with ethyl cyanoacetate in the presence of aldehydes under reflux conditions (e.g., water/ethanol solvent systems).
Thioether Linkage : Introduction of the thio group via nucleophilic substitution or thiol-ene reactions. For example, reacting the triazolopyrimidine core with a β-keto ester derivative bearing a leaving group (e.g., bromide) in the presence of a base.
Purification : Recrystallization from ethanol or chromatography for isolating the final product.
Key challenges include optimizing reaction time (monitored via TLC) and catalyst recovery (e.g., TMPD as a dual solvent-catalyst) to improve yields (>90%) .
Basic: Which spectroscopic and analytical techniques are effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substitution patterns and ester/keto group positions. For instance, the thioether linkage () and carbonyl groups () produce distinct shifts in the 160–180 ppm range for NMR .
- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1700–1750 cm) and C-N (1250–1350 cm) bonds validate functional groups.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N, S percentages .
Advanced: How can molecular docking and in vitro assays be integrated to study its interactions with biological targets?
Methodological Answer:
Target Selection : Prioritize enzymes/receptors linked to antimicrobial or anticancer pathways (e.g., dihydrofolate reductase, kinase enzymes) based on structural analogs .
Molecular Docking : Use software like AutoDock Vina to model binding poses. Focus on hydrogen bonding (e.g., triazole N atoms) and hydrophobic interactions with active sites. Validate docking scores against experimental IC values .
In Vitro Validation :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () in real-time.
- Enzyme Inhibition Assays : Measure activity suppression (e.g., % inhibition at 10 µM) and calculate dose-response curves.
Discrepancies between docking predictions and assay results may arise from solvation effects or protein flexibility, necessitating MD simulations for refinement .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Structural Comparisons : Compare substituent effects using analogs (e.g., hydroxyl vs. methyl groups) to identify activity-determining moieties. For example, hydroxylation enhances solubility but may reduce membrane permeability .
- Assay Standardization :
- Control for assay conditions (pH, temperature) and cell lines (e.g., HeLa vs. MCF-7 for anticancer activity).
- Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize data.
- Meta-Analysis : Pool data from multiple studies (e.g., IC values) and apply statistical models (ANOVA) to identify outliers or trends .
Advanced: What structural modification strategies enhance the compound’s bioavailability and target selectivity?
Methodological Answer:
- Bioavailability Enhancements :
- Ester Hydrolysis : Replace ethyl ester with methyl or PEGylated esters to modulate lipophilicity (LogP).
- Pro-Drug Design : Introduce hydrolyzable groups (e.g., acetyl) for controlled release .
- Selectivity Optimization :
- Substituent Tuning : Replace 5,7-dimethyl groups with electron-withdrawing groups (e.g., -Cl, -CF) to enhance target binding specificity.
- Hybrid Molecules : Conjugate with known pharmacophores (e.g., benzimidazole) via the thioether linker to exploit synergistic effects .
Advanced: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Catalyst Recovery : Reuse of solvents/catalysts (e.g., TMPD) via rotary evaporation reduces costs but requires purity checks (GC-MS) to avoid side reactions .
- Purification : Replace column chromatography with recrystallization or distillation for large batches. Monitor polymorph formation via XRD.
- Yield Optimization :
- DoE Approaches : Use factorial design to optimize temperature, stoichiometry, and solvent ratios.
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., thioether formation) .
Table 1: Comparative Bioactivity of Structural Analogs
| Compound Name | Structural Feature | Reported Activity (IC) | Reference |
|---|---|---|---|
| Ethyl 5,7-dimethyltriazolo[1,5-a]pyrimidine | Methyl groups at 5,7-positions | Anticancer: 12.5 µM (MCF-7) | |
| Ethyl 7-(4-chlorophenyl)triazolo[1,5-a]pyrimidine | Chlorophenyl substitution | Antimicrobial: 8 µg/mL (E. coli) | |
| Ethyl 5-amino-7-phenyltriazolo[1,5-a]pyrimidine | Amino group at 5-position | Anti-inflammatory: 85% inhibition |
Basic: What in vitro screening models are appropriate for initial biological evaluation?
Methodological Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, A549) with non-cancerous controls (e.g., HEK-293) to assess selectivity.
- Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) with positive controls (e.g., clavulanic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
